molecular formula C15H18N2O2 B1517452 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152909-04-0

1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1517452
M. Wt: 258.32 g/mol
InChI Key: SWYXDFYTAAYADP-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1-TBMP) is a pyrazole derivative that has been used in a variety of scientific research applications. It is a small molecule that has a wide range of properties, including being able to bind to certain molecules and act as an enzyme inhibitor. 1-TBMP has been used in a variety of biochemical and physiological studies and has shown promise in a number of areas.

Scientific Research Applications

Organic Optoelectronic Applications

  • Photophysical Properties of Pyrene Derivatives : A study by Hu et al. (2013) explored the synthesis and photophysical properties of pyrene derivatives, including tert-butyl-1,3-dimethylpyrene carbaldehyde, which are candidates for organic optoelectronic applications like OLEDs. The study emphasizes the influence of bulky tert-butyl groups on the photophysical behavior of these compounds (Hu et al., 2013).

Synthesis and Characterization

  • Synthesis of Trifluoroacetylpyrazoles : Kamitori et al. (1993) reported the synthesis of 1-(tert-butyl)-4-trifluoroacetylpyrazoles, starting from aldehyde tert-butylhydrazones. This research highlights a method for synthesizing pyrazole derivatives with specific functional groups (Kamitori et al., 1993).

Biochemical Applications

  • Antimicrobial Activity of Chitosan Schiff Bases : Hamed et al. (2020) synthesized chitosan Schiff bases with heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activity. The study found that the antimicrobial effectiveness varied depending on the Schiff base moiety (Hamed et al., 2020).

Material Science

  • Functionalized Pyrazole Scaffolds in Antimicrobials and Antioxidants : Rangaswamy et al. (2017) synthesized a new class of functionalized pyrazole scaffolds, demonstrating their antimicrobial and antioxidant properties. This suggests potential applications in developing new bioactive compounds (Rangaswamy et al., 2017).

properties

IUPAC Name

1-tert-butyl-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)17-9-12(10-18)14(16-17)11-6-5-7-13(8-11)19-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYXDFYTAAYADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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